Welcome to the BenchChem Online Store!
molecular formula C15H16 B075321 1,1-Diphenylpropane CAS No. 1530-03-6

1,1-Diphenylpropane

Cat. No. B075321
M. Wt: 196.29 g/mol
InChI Key: BUZMJVBOGDBMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05629347

Procedure details

To a solution of (2S)-1-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-(N-(carbomethoxy)methylamino-3,3-diphenylpropane (7.6 g, prepared as an intermediate in Example 57) in dimethylformamide (80 ml) was added potassium carbonate (10 g) and methyl iodide (4.5 ml) and the solution stirred in an enclosed atmosphere for 16 hours. Ethyl acetate (200 ml) and water were added and the organic phase washed with water, brine and dried (MgSO4). Purification by silica gel chromatography gave (2S)-1-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-((N-(carbomethoxy)methyl)-N-methyl)amino)-3,3-diphenylpropane.
Name
N-(carbomethoxy)methylamino-3,3-diphenylpropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(CN[CH2:7][CH2:8][CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(OC)=O.C(=O)([O-])[O-].[K+].[K+].CI.C(OCC)(=O)C>CN(C)C=O.O>[C:10]1([CH:9]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:8][CH3:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
N-(carbomethoxy)methylamino-3,3-diphenylpropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)CNCCC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred in an enclosed atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.